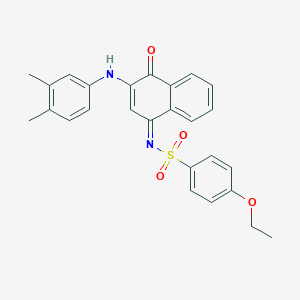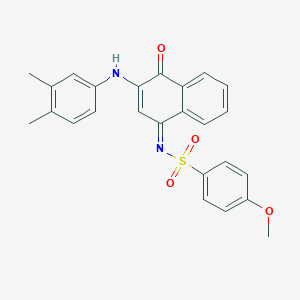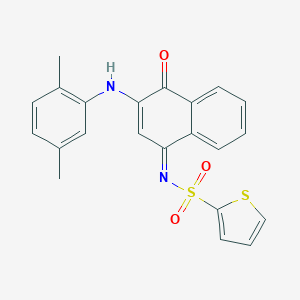![molecular formula C24H19NO5S B281382 4-[Acetyl(2-naphthylsulfonyl)amino]-1-naphthyl acetate](/img/structure/B281382.png)
4-[Acetyl(2-naphthylsulfonyl)amino]-1-naphthyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[Acetyl(2-naphthylsulfonyl)amino]-1-naphthyl acetate, also known as ANSA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. ANSA is a fluorescent probe that can be used to detect enzymes and protein interactions in biological systems.
科学的研究の応用
4-[Acetyl(2-naphthylsulfonyl)amino]-1-naphthyl acetate has been used in a wide range of scientific research applications. One of its primary uses is as a fluorescent probe to detect enzyme activity and protein interactions in biological systems. 4-[Acetyl(2-naphthylsulfonyl)amino]-1-naphthyl acetate can be used to measure the activity of enzymes such as proteases, kinases, and phosphatases. It can also be used to study protein-protein interactions and protein-ligand interactions.
作用機序
The mechanism of action of 4-[Acetyl(2-naphthylsulfonyl)amino]-1-naphthyl acetate involves its ability to undergo a fluorescence resonance energy transfer (FRET) process. 4-[Acetyl(2-naphthylsulfonyl)amino]-1-naphthyl acetate contains a fluorophore and a quencher group that are separated by a short linker. When 4-[Acetyl(2-naphthylsulfonyl)amino]-1-naphthyl acetate is in close proximity to an enzyme or protein of interest, the enzyme or protein can cleave the linker, causing the fluorophore and quencher to separate. This results in an increase in fluorescence intensity, which can be measured to determine enzyme activity or protein interactions.
Biochemical and Physiological Effects
4-[Acetyl(2-naphthylsulfonyl)amino]-1-naphthyl acetate has been shown to have minimal biochemical and physiological effects in biological systems. It is non-toxic and does not interfere with normal cellular processes. However, it is important to note that 4-[Acetyl(2-naphthylsulfonyl)amino]-1-naphthyl acetate should be used with caution in experiments involving living cells, as it may affect cellular function at high concentrations.
実験室実験の利点と制限
4-[Acetyl(2-naphthylsulfonyl)amino]-1-naphthyl acetate has several advantages for lab experiments. It is a highly sensitive and specific probe that can be used to detect enzyme activity and protein interactions in real-time. It is also easy to use and can be applied to a wide range of biological systems. However, 4-[Acetyl(2-naphthylsulfonyl)amino]-1-naphthyl acetate has some limitations. It is not suitable for use in vivo, as it cannot penetrate cell membranes. It also requires specialized equipment for fluorescence measurements, which may not be available in all labs.
将来の方向性
There are several future directions for research involving 4-[Acetyl(2-naphthylsulfonyl)amino]-1-naphthyl acetate. One potential application is in drug discovery, where 4-[Acetyl(2-naphthylsulfonyl)amino]-1-naphthyl acetate could be used to screen for potential drug candidates that target specific enzymes or proteins. Another potential application is in the development of biosensors for medical diagnostics. 4-[Acetyl(2-naphthylsulfonyl)amino]-1-naphthyl acetate could be used to detect biomarkers in patient samples, providing a rapid and accurate diagnosis of diseases. Finally, 4-[Acetyl(2-naphthylsulfonyl)amino]-1-naphthyl acetate could be used in the development of new imaging techniques for biological systems, allowing researchers to visualize enzyme activity and protein interactions in real-time.
Conclusion
In conclusion, 4-[Acetyl(2-naphthylsulfonyl)amino]-1-naphthyl acetate is a chemical compound that has significant potential for scientific research applications. Its ability to detect enzyme activity and protein interactions in real-time makes it a valuable tool for understanding biological systems. While 4-[Acetyl(2-naphthylsulfonyl)amino]-1-naphthyl acetate has some limitations, its advantages make it a promising area of research for the future.
合成法
The synthesis of 4-[Acetyl(2-naphthylsulfonyl)amino]-1-naphthyl acetate involves the reaction of 2-naphthylamine with acetic anhydride to form 4-acetylamino-1-naphthalenesulfonic acid. The resulting compound is then reacted with acetic anhydride and pyridine to form 4-[Acetyl(2-naphthylsulfonyl)amino]-1-naphthyl acetate. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by column chromatography.
特性
分子式 |
C24H19NO5S |
|---|---|
分子量 |
433.5 g/mol |
IUPAC名 |
[4-[acetyl(naphthalen-2-ylsulfonyl)amino]naphthalen-1-yl] acetate |
InChI |
InChI=1S/C24H19NO5S/c1-16(26)25(31(28,29)20-12-11-18-7-3-4-8-19(18)15-20)23-13-14-24(30-17(2)27)22-10-6-5-9-21(22)23/h3-15H,1-2H3 |
InChIキー |
AUZDFXHFUORJRV-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C1=CC=C(C2=CC=CC=C21)OC(=O)C)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
正規SMILES |
CC(=O)N(C1=CC=C(C2=CC=CC=C21)OC(=O)C)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281299.png)
![Benzyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281300.png)
![Methyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281302.png)
![Methyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281303.png)


![Ethyl 4-({1-oxo-4-[(phenylsulfonyl)imino]-1,4-dihydro-2-naphthalenyl}amino)benzoate](/img/structure/B281309.png)
![N-[(1Z)-3-[(2-methoxyphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B281310.png)
![N-{4-[(4-{[(4-isopropylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]phenyl}acetamide](/img/structure/B281313.png)




